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2-Geranylthiouridine -

2-Geranylthiouridine

Catalog Number: EVT-14930807
CAS Number:
Molecular Formula: C19H28N2O5S
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Geranylthiouridine is a modified nucleoside that belongs to the class of sulfur-containing ribonucleosides. It is characterized by the presence of a geranyl group at the 2-position of the uridine molecule, which is a pyrimidine nucleoside. This compound plays a significant role in the structural and functional dynamics of transfer ribonucleic acids (tRNAs), particularly in bacterial systems. The geranylation modification enhances the stability and functionality of tRNA, influencing codon usage during protein synthesis.

Source

2-Geranylthiouridine has been identified in various bacterial species, including Escherichia coli and Salmonella enterica. Its biosynthesis involves specific enzymes that utilize cysteine as a sulfur source, which is crucial for the incorporation of sulfur into the nucleoside structure .

Classification

2-Geranylthiouridine can be classified under modified ribonucleosides, specifically as a thiouridine derivative. It is part of a broader category of sulfur-modified nucleotides that are essential for tRNA function and stability in various organisms .

Synthesis Analysis

The synthesis of 2-Geranylthiouridine involves several key steps and enzymatic processes:

  1. Starting Materials: The process begins with uridine or its derivatives, which serve as the base structure.
  2. Enzymatic Modification: The modification occurs through a geranylation reaction, where the geranyl group (a hydrophobic isoprenoid) is transferred to the 2-position of thiouridine. This reaction is catalyzed by specific transferases that recognize the substrate's structure and facilitate the attachment of the geranyl moiety .
  3. Biosynthetic Pathway: The pathway is dependent on sulfur availability, where enzymes such as those involved in tRNA thiolation utilize cysteine for sulfur incorporation, leading to the formation of 2-thiouridine before geranylation occurs .
Molecular Structure Analysis

The molecular structure of 2-Geranylthiouridine can be described as follows:

  • Chemical Formula: C15_{15}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight: Approximately 320.4 g/mol
  • Structural Features:
    • A uracil base connected to a ribose sugar.
    • A thiol group at the 2-position.
    • A geranyl group attached to the thiol position, which contributes to its hydrophobic characteristics.

The presence of these functional groups significantly influences its biochemical properties and interactions within cellular systems.

Chemical Reactions Analysis

2-Geranylthiouridine participates in various chemical reactions primarily related to its role in tRNA modifications:

Mechanism of Action

The mechanism of action for 2-Geranylthiouridine involves its incorporation into tRNA molecules:

  1. Stabilization of tRNA Structure: The geranylation modification enhances the structural stability of tRNA, particularly at the wobble position, allowing for more efficient base pairing during translation.
  2. Influencing Codon Usage: By modifying tRNA's properties, it promotes specific codon usage preferences in bacteria, which can enhance translational efficiency and accuracy.
  3. Facilitation of Protein Synthesis: The presence of this modified nucleoside aids in maintaining proper folding and function of tRNAs during protein synthesis processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its polar ribose sugar but may exhibit reduced solubility compared to unmodified nucleosides due to hydrophobic characteristics imparted by the geranyl group.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The thiol group makes it susceptible to oxidation reactions, while the geranyl group can participate in hydrophobic interactions with other biomolecules.
Applications

2-Geranylthiouridine has several scientific applications:

  1. Biochemical Research: It serves as a model compound for studying RNA modifications and their effects on tRNA function and stability.
  2. Synthetic Biology: Researchers utilize it to engineer modified tRNAs that can enhance protein expression systems or create novel biocatalysts.
  3. Antibiotic Development: Understanding its role in bacterial translation can lead to new strategies for antibiotic development targeting bacterial protein synthesis mechanisms .
Introduction to 2-Geranylthiouridine in Biological Systems

Discovery and Initial Identification in Bacterial tRNA Modifications

2-Geranylthiouridine (geS²U) and its derivatives (mnm⁵geS²U, cmnm⁵geS²U) were identified as novel hydrophobic tRNA modifications through a targeted mass spectrometry-based screen for small-molecule RNA conjugates in Escherichia coli. This discovery revealed geranylated RNAs in several bacterial species, including Enterobacter aerogenes, Pseudomonas aeruginosa, and Salmonella Typhimurium [4]. The geranyl moiety (C₁₀H₁₆) is attached via a thioether linkage to the sulfur atom at position 2 of 5-methylaminomethyl-2-thiouridine (mnm⁵S²U) or 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵S²U) nucleosides (Fig. 1). These modifications occur at the wobble position (nucleotide 34) of tRNAGluUUC, tRNALysUUU, and tRNAGlnUUG, with cellular abundance reaching ~400 molecules per cell (6.7% of (c)mnm⁵S²U pools) [1] [4]. The enzyme tRNA selenouridine synthase (SelU) was identified as the biocatalyst responsible for geranylation, utilizing geranyl pyrophosphate as the donor substrate. Genetic studies confirmed this mechanism: selU gene deletion abolished geranylation, while its overexpression increased modification levels [1] [4] [6].

Table 1: Key Characteristics of 2-Geranylthiouridine in Bacteria

PropertyDetailsSource/Experimental Evidence
Chemical StructureGeranyl group (C₁₀H₁₆) attached to 2-thio position of mnm⁵S²U or cmnm⁵S²ULC-MS/MS, NMR, X-ray crystallography [4] [6]
Location in tRNAWobble position (U34) of tRNAGluUUC, tRNALysUUU, tRNAGlnUUGRNA digestion and nucleoside analysis [1] [4]
Biosynthetic EnzymeSelU (tRNA selenouridine synthase)selU knockout/complementation assays [1] [4]
Cellular AbundanceUp to 6.7% of (c)mnm⁵S²U pools (~400 molecules/cell)Quantitative mass spectrometry [4]
Bacterial SpeciesE. coli, E. aerogenes, P. aeruginosa, S. TyphimuriumComparative RNA profiling [4]

Biological Context: Role in tRNA Anticodon Stem-Loop Domains

The anticodon stem-loop (ASL) is a critical functional domain of tRNA, and modifications at position 34 directly influence codon-anticodon interactions. Geranylation introduces unprecedented hydrophobicity into this typically hydrophilic RNA environment, altering tRNA’s physicochemical properties. Biochemical studies demonstrate that S-geranylated RNA oligonucleotides exhibit increased lipophilicity compared to unmodified or 2-thiouridine-containing RNAs, affecting ribosomal binding kinetics [1] [6]. Thermodynamic analyses reveal that geS²U preferentially stabilizes base pairing with guanosine over adenosine at the third codon position. This selectivity enhances decoding accuracy for NNG codons (e.g., GAG for glutamate) while reducing affinity for NNA codons (e.g., GAA) [1] [6].

Structurally, the geranyl moiety induces conformational constraints within the ASL. Molecular dynamics simulations indicate that the bulky isoprenoid group occupies a defined hydrophobic pocket near the codon-anticodon interface in the ribosomal A site. This positioning restricts wobble flexibility and stabilizes the U•G base pair via improved stacking interactions (Fig. 2) [6]. Additionally, magnesium ions (Mg²⁺) are essential for SelU-mediated geranylation, suggesting metal-dependent folding of the ASL is required for enzymatic activity [1]. Functionally, geS²U reduces ribosomal frameshifting errors by ~40% compared to non-geranylated tRNAs, as demonstrated in in vitro translation assays using programmed frameshift reporters [4] [6].

Table 2: Functional Impact of 2-Geranylthiouridine in Translation

Functional AspectEffect of geS²U ModificationExperimental Approach
Codon Binding AffinityIncreased preference for NNG codons (e.g., GAG) over NNA codons (e.g., GAA); ΔΔG = -2.3 kcal/mol for U•G vs. U•AThermodynamic melting profiles [1] [6]
LipophilicityIncreased partition coefficient (log P) by 1.8-fold vs. S²U-RNAReverse-phase chromatography [1]
Frameshift SuppressionReduces ribosomal frameshifting by 40%In vitro translation assays [4] [6]
Ribosomal BindingEnhanced stability of codon-anticodon complex in A siteMolecular dynamics simulations [6]
Enzymatic RequirementMg²⁺-dependent geranylation by SelURecombinant enzyme assays [1]

Evolutionary Significance of Terpene Modifications in RNA

The emergence of geranylated tRNA represents a unique evolutionary adaptation in bacteria, as terpene modifications are exceptionally rare in nucleic acids. Unlike the widespread hydrophilic modifications (e.g., methylations, pseudouridinylation), geS²U introduces a hydrophobic anchor typically associated with membrane-associated proteins. This suggests a potential role in subcellular tRNA partitioning or stress-responsive membrane association, though direct evidence remains elusive [4] [6]. Phylogenetically, geS²U biosynthesis intersects with the ancient selenouridine pathway. SelU catalyzes both S-geranylation and Se-dependent 2-selenouridine formation, implying a conserved mechanism for sulfur/selenium nucleophile exchange at position 2 of uridine. Under selenium-limiting conditions, geranylation may serve as an alternative regulatory mechanism to modulate tRNA function [1] [4].

The persistence of this modification across diverse gammaproteobacteria indicates selective advantages, possibly in niche adaptation. Geranylation’s role in restricting codon recognition and suppressing frameshifts may optimize translation under stress conditions where ribosomal fidelity is compromised [3] [6]. Furthermore, the geranyl group’s resemblance to isoprenoid precursors in lipid biosynthesis raises intriguing hypotheses about primordial RNA-world scenarios. Prebiotic membranes and RNA might have co-evolved through shared terpenoid chemistry, with geS²U representing a molecular "fossil" of such interactions [4] [6].

Table 3: Evolutionary and Functional Context of RNA Terpenylation

PerspectiveSignificanceSupporting Evidence
Phylogenetic DistributionLimited to Gammaproteobacteria (Escherichia, Salmonella, Pseudomonas)Comparative genomics [4]
Metabolic IntegrationCompetes with selenouridine biosynthesis via SelU enzymeEnzyme kinetics; selenium modulation [1] [4]
Hypothesized Primordial RolePotential relic of RNA-mediated terpenoid synthesis in the RNA worldChemical similarity to lipid anchors [4] [6]
Selective AdvantageEnhanced translational fidelity under stressFrameshift suppression data [4] [6]
Uniqueness in RNAOnly known oligoisoprenylated nucleic acid modificationAbsence in RNA modification databases [4]

Properties

Product Name

2-Geranylthiouridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylpyrimidin-4-one

Molecular Formula

C19H28N2O5S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C19H28N2O5S/c1-12(2)5-4-6-13(3)8-10-27-19-20-15(23)7-9-21(19)18-17(25)16(24)14(11-22)26-18/h5,7-9,14,16-18,22,24-25H,4,6,10-11H2,1-3H3/b13-8+/t14-,16-,17-,18-/m1/s1

InChI Key

KFZLIRUEFHTLEW-ZGFVZBPKSA-N

Canonical SMILES

CC(=CCCC(=CCSC1=NC(=O)C=CN1C2C(C(C(O2)CO)O)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CSC1=NC(=O)C=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C)C

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